molecular formula C39H65O4P B13767889 Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite CAS No. 59189-82-1

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite

Cat. No.: B13767889
CAS No.: 59189-82-1
M. Wt: 628.9 g/mol
InChI Key: VBQRJCUGJJZMHY-UHFFFAOYSA-N
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Description

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite is an organophosphorus compound with the molecular formula C₃₉H₆₅O₄P and a molecular mass of 628.90 g/mol . This compound is known for its unique chemical structure, which includes a phosphite group bonded to a phenyl ring substituted with hydroxyphenyl and methylethyl groups. It is used in various industrial applications due to its chemical properties.

Preparation Methods

The synthesis of Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite typically involves ester exchange or nucleophilic substitution reactions . The specific synthetic routes and reaction conditions can vary, but they generally involve the reaction of corresponding reactants under controlled conditions to achieve the desired product. Industrial production methods may include large-scale chemical processes that ensure high yield and purity of the compound.

Chemical Reactions Analysis

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphates, while substitution reactions can result in different substituted phosphite derivatives.

Scientific Research Applications

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite has a wide range of scientific research applications . In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. In industry, it is used as an additive in materials to enhance their properties, such as stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite involves its interaction with molecular targets and pathways . The phosphite group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite can be compared with other similar organophosphorus compounds . Similar compounds include other phosphites with different substituents on the phenyl ring or different alkyl groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other phosphites.

Properties

CAS No.

59189-82-1

Molecular Formula

C39H65O4P

Molecular Weight

628.9 g/mol

IUPAC Name

didodecyl [4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite

InChI

InChI=1S/C39H65O4P/c1-5-7-9-11-13-15-17-19-21-23-33-41-44(42-34-24-22-20-18-16-14-12-10-8-6-2)43-38-31-27-36(28-32-38)39(3,4)35-25-29-37(40)30-26-35/h25-32,40H,5-24,33-34H2,1-4H3

InChI Key

VBQRJCUGJJZMHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O

Origin of Product

United States

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